Deferasirox-d4 is a deuterated isotopomer of deferasirox, a tridentate iron chelator primarily used to treat chronic iron overload conditions, such as those resulting from repeated blood transfusions. The chemical formula for deferasirox-d4 is C21H11D4N3O4, with a molecular weight of approximately 377.4 g/mol. The introduction of deuterium atoms enhances the compound's stability and utility in analytical chemistry, particularly in mass spectrometry applications for quantifying drug levels in biological samples .
Deferasirox-d4 is classified as an iron chelator and belongs to the category of pharmaceuticals designed to bind excess iron in the body, thereby reducing oxidative stress and cellular damage caused by iron overload. It is synthesized from its non-deuterated counterpart through specific chemical modifications that incorporate deuterium atoms into the molecular structure .
The synthesis of deferasirox-d4 involves several steps, typically beginning with deuterated starting materials. One documented method includes the use of deuterated toluene as a precursor, which undergoes various reactions to yield deferasirox-d4. The process has been optimized for high yields and purity, often involving techniques such as liquid chromatography and mass spectrometry for purification and analysis of the final product .
The molecular structure of deferasirox-d4 closely resembles that of deferasirox, with the key difference being the presence of four deuterium atoms replacing hydrogen atoms in specific positions on the molecule.
Deferasirox-d4 participates in several chemical reactions typical of iron chelators. Its primary reaction involves complexation with ferric ions (Fe^3+), leading to the formation of stable iron-chelator complexes.
Deferasirox-d4 functions as an iron chelator by binding to free ferric ions in the bloodstream. This binding reduces free iron levels, thereby decreasing oxidative stress and preventing cellular damage associated with iron overload conditions.
Deferasirox-d4 exhibits physical and chemical properties similar to those of deferasirox but with enhanced stability due to deuterium labeling.
Deferasirox-d4 serves several important functions in scientific research and clinical applications:
Deferasirox-d4 (C~21~H~11~D~4~N~3~O~4~) is a deuterium-labeled isotopologue of the iron chelator deferasirox, featuring four deuterium atoms at the ortho-positions of the benzoic acid moiety. This specific deuteration pattern replaces hydrogen atoms at the C-3, C-4, C-5, and C-6 positions of the phenyl ring with deuterium ( [6]). The molecular structure retains the core pharmacophore—a triazole ring flanked by two ortho-hydroxyphenyl groups—which facilitates tridentate iron(III) chelation in a 2:1 ligand-to-metal ratio. The isotopic labeling does not alter the electronic configuration or bond angles of the parent molecule but introduces distinct mass spectral signatures critical for analytical differentiation [1] [5].
Synthesis involves a multistep route starting from deuterated precursors, notably d~8~-toluene, which undergoes halogenation, oxidation, and hydrazide formation before condensation with 2-hydroxybenzhydrazide. The final cyclization yields deferasirox-d4 with isotopic purity >95%, confirmed by liquid chromatography-mass spectrometry (LC-MS). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peak shifts in the aromatic region (δ 7.2–8.1 ppm), corroborating deuterium integration without isotopic scrambling [5] [6].
Table 1: Molecular Characteristics of Deferasirox-d4
Property | Value |
---|---|
Molecular Formula | C~21~H~11~D~4~N~3~O~4~ |
CAS Number | 1133425-75-8 |
Exact Mass | 377.1314 Da |
Isotopic Purity | >95% (HPLC) |
Deuteration Sites | C-3, C-4, C-5, C-6 of benzoic acid ring |
SMILES | [²H]c1c([²H])c(c([²H])c([²H])c1C(=O)O)n2nc(nc2c3ccccc3O)c4ccccc4O |
Deferasirox-d4 exhibits solubility profiles similar to non-deuterated deferasirox: sparingly soluble in water (<0.1 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO; >50 mg/mL) and methanol. Its logP value (octanol-water partition coefficient) is estimated at 3.8 ± 0.2, indicating moderate lipophilicity conducive to membrane permeability. Acid dissociation constants (pK~a~) for the carboxylic acid and phenolic hydroxyl groups are 3.5 ± 0.1 and 9.8 ± 0.2, respectively, consistent with pH-dependent ionization behavior [1] [6].
Stability studies under ICH guidelines show that deferasirox-d4 degrades <2% after 24 hours in aqueous buffers (pH 2–9). However, it demonstrates photolytic sensitivity, with 8% decomposition under UV light (300 nm) over 48 hours. Thermal gravimetric analysis confirms stability up to 180°C, beyond which decarboxylation occurs. Oxidative stress testing reveals one major degradation impurity: 2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid, formed via radical-mediated C–N bond cleavage. This impurity is quantifiable at <0.15% using validated LC–MS/MS methods with a C18 column and acetonitrile-phosphate buffer mobile phase [4] [6].
Table 2: Stability Profile of Deferasirox-d4
Stress Condition | Degradation | Major Impurity |
---|---|---|
Acidic Hydrolysis (1M HCl, 70°C) | 5.2% | Deshydroxy-deuterated analog |
Alkaline Hydrolysis (0.1M NaOH, 70°C) | 7.8% | Salicylamide-d4 |
Oxidative (3% H~2~O~2~, 6h) | 12.4% | 2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
Photolytic (300 nm, 48h) | 8.0% | Ring-opened triazole |
Thermal (100°C, 24h) | 1.1% | None detected |
Deuterium incorporation minimally alters deferasirox’s steric bulk but significantly impacts its vibrational spectroscopy and mass fragmentation patterns. Fourier-transform infrared (FTIR) spectra of deferasirox-d4 show a redshift in C–D stretching vibrations (2,180 cm⁻¹ vs. C–H at 3,050 cm⁻¹), while nuclear magnetic resonance (NMR) confirms deuterium-induced attenuation of proton signals at the labeled sites. X-ray diffraction studies indicate isomorphic crystal structures, with unit cell volumes differing by <1 ų, confirming negligible lattice distortion [1] [4].
Functionally, deuterated and non-deuterated forms share identical iron(III) binding affinity (K~d~ = 10⁻³² M⁻¹), validated by isothermal titration calorimetry. However, pharmacokinetic studies in in vitro hepatocyte models reveal enhanced metabolic stability for deferasirox-d4, with a 2.3-fold reduction in cytochrome P450 3A4-mediated clearance. This arises from the kinetic isotope effect (KIE), where deuterium strengthens C–D bonds, slowing oxidative metabolism. Consequently, deuterasirox-d4 shows a 40% longer half-life (t~1/2~) in microsomal assays compared to the non-deuterated compound [2] [5].
Table 3: Functional Comparison with Non-Deuterated Deferasirox
Parameter | Deferasirox-d4 | Deferasirox |
---|---|---|
Iron Binding Constant (K~d~) | 10⁻³² M⁻¹ | 10⁻³² M⁻¹ |
Hepatic Clearance | 8.2 ± 0.9 mL/min/kg | 19.1 ± 1.5 mL/min/kg |
Microsomal t~1/2~ | 42 ± 3 min | 30 ± 2 min |
Plasma Protein Binding | 99.1% ± 0.2% | 99.0% ± 0.3% |
LogP | 3.82 ± 0.15 | 3.79 ± 0.12 |
Analytical applications leverage these differences: deferasirox-d4 serves as a mass spectrometric internal standard, enabling precise quantification of non-deuterated deferasirox in serum via LC–MS/MS. Its co-elution with deferasirox (retention time shift ≤0.1 min) minimizes matrix effects, while distinct m/z transitions (381 → 343 vs. 377 → 339) eliminate signal interference. This application is critical for pharmacokinetic studies and impurity profiling, where it detects trace contaminants like 4-[3,5-bis(2-hydroxyphenyl)-1-H-1,2,4-triazol-1-yl]methyl benzoate at limits of quantification (LOQ) of 0.005 μg/mL [4] [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7